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molecular formula C11H13Cl B8542294 p-Chloroprenylbenzene CAS No. 23853-76-1

p-Chloroprenylbenzene

Cat. No. B8542294
M. Wt: 180.67 g/mol
InChI Key: QFDYBUSTOKLHBI-UHFFFAOYSA-N
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Patent
US04436939

Procedure details

Under a nitrogen atmosphere, 58.3 g of magnesium turnings, 800 ml of tetrahydrofuran and about 0.1 g of iodine were put in a flask. When 2 ml of ethyl bromide was added while stirring the above materials, coloration by iodine disappeared and the temperature of the contents of the flask rose. While tetrahydrofuran was refluxed, a solution of 294 g of p-dichlorobenzene in 2 liters of tetrahydrofuran was added dropwise over the course of about 4 hours. After the addition, the mixture was stirred for 2 hours, and cooled to room temperature. Then, a solution of 271.7 g of prenyl chloride in 800 ml of tetrahydrofuran was added dropwise at 15° C. to 20° C. over about 4 hours. After the addition, the reaction mixture was left to stand overnight at room temperature. Then, 2 liters of a 10% by weight aqueous solution of ammonium chloride was added, and the mixture was separated into an organic layer and an aqueous layer. The aqueous layer was extracted with 300 ml of diethyl ether. The diethyl ether layer was combined with the organic layer previously separated, and washed with water, dried, concentrated and distilled to give 222.3 g (yield 61.6%) of p-chloroprenylbenzene having a boiling point of 64° C. to 65.5° C./0.38 mmHg. The nuclear magnetic resonance spectrum of the product was as follows. (The chemical shifts are expressed in δ (ppm) when hexamethylsiloxane (HMS) is used as a standard.)
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
58.3 g
Type
reactant
Reaction Step Two
Quantity
0.1 g
Type
catalyst
Reaction Step Two
Quantity
800 mL
Type
solvent
Reaction Step Two
Quantity
2 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
294 g
Type
reactant
Reaction Step Five
Quantity
2 L
Type
solvent
Reaction Step Five
Quantity
271.7 g
Type
reactant
Reaction Step Six
Quantity
800 mL
Type
solvent
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Yield
61.6%

Identifiers

REACTION_CXSMILES
[Mg].C(Br)C.II.[CH:7]1[C:12](Cl)=[CH:11][CH:10]=[C:9]([Cl:14])[CH:8]=1.[CH2:15](Cl)[CH:16]=[C:17]([CH3:19])[CH3:18].[Cl-].[NH4+]>O1CCCC1.II>[Cl:14][C:9]1[CH:8]=[CH:7][C:12]([CH2:15][CH:16]=[C:17]([CH3:19])[CH3:18])=[CH:11][CH:10]=1 |f:5.6|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
58.3 g
Type
reactant
Smiles
[Mg]
Name
Quantity
0.1 g
Type
catalyst
Smiles
II
Name
Quantity
800 mL
Type
solvent
Smiles
O1CCCC1
Step Three
Name
Quantity
2 mL
Type
reactant
Smiles
C(C)Br
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
II
Step Five
Name
Quantity
294 g
Type
reactant
Smiles
C1=CC(=CC=C1Cl)Cl
Name
Quantity
2 L
Type
solvent
Smiles
O1CCCC1
Step Six
Name
Quantity
271.7 g
Type
reactant
Smiles
C(C=C(C)C)Cl
Name
Quantity
800 mL
Type
solvent
Smiles
O1CCCC1
Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[NH4+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After the addition
ADDITION
Type
ADDITION
Details
After the addition
WAIT
Type
WAIT
Details
the reaction mixture was left
WAIT
Type
WAIT
Details
to stand overnight at room temperature
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
the mixture was separated into an organic layer
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted with 300 ml of diethyl ether
CUSTOM
Type
CUSTOM
Details
previously separated
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
DISTILLATION
Type
DISTILLATION
Details
distilled

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
ClC1=CC=C(C=C1)CC=C(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 222.3 g
YIELD: PERCENTYIELD 61.6%
YIELD: CALCULATEDPERCENTYIELD 61.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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